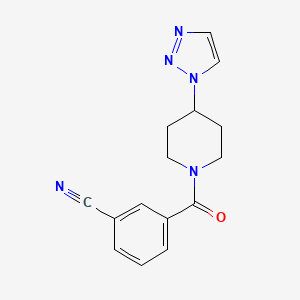

3-(4-(1H-1,2,3-三唑-1-基)哌啶-1-羰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile” is a type of 1,2,3-triazole derivative . Triazole derivatives are known for their notable therapeutic importance and are often linked with amine and ester groups . They have been synthesized and screened for their in vitro cytotoxic activity against various cells .

Synthesis Analysis

The synthesis of similar triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The synthesized hybrids are characterized by various spectroscopic techniques like IR, NMR, and HRMS .Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

Triazole derivatives have been synthesized and screened for their in vitro cytotoxic activity against various cells . They have shown to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .Physical and Chemical Properties Analysis

Similar compounds are off-white in color and have a melting point of 168–170 °C . They are thermally stable with decomposition onset temperatures of 147–228 °C and exhibit acceptable densities of 1.77–1.80 g cm−3 .科学研究应用

合成和化学反应性

- 偶极环加成反应:芳基硫氰酸酯和硒氰酸酯的碳氮三键可在 1,3-偶极环加成反应中充当亲双极体,从而形成各种杂环化合物,包括三唑。这证明了该化合物在合成杂环骨架中的用途,杂环骨架在许多药物中很常见 (Greig 等,1987)。

- 便捷合成唑基哌啶:已经开发出一种用溴吡啶对三唑等唑类进行芳基化,然后进行还原的方法,突出了该化合物在创建唑基哌啶中的作用。这些结构与构建具有潜在生物活性的复杂分子有关 (Shevchuk 等,2012)。

药理潜力

- 抗菌活性:已经合成该化合物的衍生物并评估了其抗菌特性。这项研究强调了该化合物在开发对各种微生物具有显着活性的新型抗菌剂中的潜在应用 (Al-Azmi 和 Mahmoud,2020)。

- 抗惊厥活性:经过特定反应的衍生物已被证明具有抗惊厥特性,这表明该化合物与设计癫痫和相关疾病的新型治疗剂有关 (Nassar 等,2016)。

- 抗真菌剂:已经优化了合成包含 1,2,3-三唑和哌啶环的 1,2,4-三嗪,一些衍生物显示出有效的抗真菌活性。这项研究突出了该化合物在生成新型抗真菌治疗中的用途 (Sangshetti 和 Shinde,2010)。

作用机制

Target of Action

The primary target of the compound “3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile” is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to “3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile” exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the biochemical pathways associated with HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . The compound’s interaction with HSP90 leads to the degradation of these client proteins by the ubiquitin–proteasome pathway .

Pharmacokinetics

The compound’s potent anti-proliferative activities, particularly in certain cell lines, suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of its client proteins . This results in anti-proliferative activities, particularly in certain cell lines .

Action Environment

It is known that hsp90 overexpresses up to tenfold under physiologic stress , suggesting that the compound’s efficacy may be influenced by the physiological state of the cells.

属性

IUPAC Name |

3-[4-(triazol-1-yl)piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c16-11-12-2-1-3-13(10-12)15(21)19-7-4-14(5-8-19)20-9-6-17-18-20/h1-3,6,9-10,14H,4-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISHJFXWOLEXKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide](/img/structure/B2394775.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394776.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid](/img/structure/B2394778.png)

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)